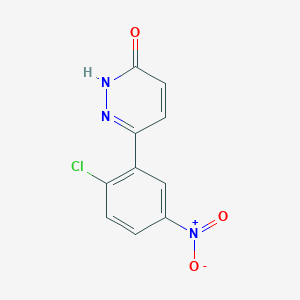
6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone ring substituted with a 2-chloro-5-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent-free conditions, and microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Major Products Formed
Reduction: 3-(2-Amino-5-nitrophenyl)-1H-pyridazin-6-one.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridazinone ring.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea: Similar in structure but contains a thiourea group instead of a pyridazinone ring.
2-(2-Chloro-5-nitrophenyl)pyridine: Contains a pyridine ring instead of a pyridazinone ring.
Uniqueness
6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both nitro and chloro groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
属性
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-2-1-6(14(16)17)5-7(8)9-3-4-10(15)13-12-9/h1-5H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFJHMJJMYUMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














